molecular formula C9H9ClN4O B1396313 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide CAS No. 1216073-46-9

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide

Cat. No.: B1396313
CAS No.: 1216073-46-9
M. Wt: 224.65 g/mol
InChI Key: IISGZYZLALLALS-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C9H9ClN4O. It is known for its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine ring.

Preparation Methods

The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide typically involves the reaction of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetohydrazide
  • 2-(6-Iodoimidazo[1,2-a]pyridin-2-yl)acetohydrazide

These compounds share a similar imidazo[1,2-a]pyridine core but differ in the halogen substituent. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from its analogs .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGZYZLALLALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide

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